molecular formula C15H19ClN2O2 B4389258 N'-(4-chlorophenyl)-N-(cyclohexylmethyl)oxamide

N'-(4-chlorophenyl)-N-(cyclohexylmethyl)oxamide

Cat. No.: B4389258
M. Wt: 294.77 g/mol
InChI Key: OVOFXORLQWBXIU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-(cyclohexylmethyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides This compound features a 4-chlorophenyl group and a cyclohexylmethyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-(cyclohexylmethyl)ethanediamide typically involves the reaction of 4-chloroaniline with cyclohexylmethylamine in the presence of a suitable coupling agent. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or ethanol.

    Temperature: The reaction may be carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) may be used to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-(cyclohexylmethyl)ethanediamide may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-(cyclohexylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(cyclohexylmethyl)ethanediamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-(cyclohexylmethyl)ethanediamide: can be compared with other ethanediamides that have different substituents on the phenyl or cyclohexyl groups.

    N-(4-bromophenyl)-N’-(cyclohexylmethyl)ethanediamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-N’-(methyl)ethanediamide: Similar structure but with a methyl group instead of cyclohexylmethyl.

Uniqueness

The uniqueness of N-(4-chlorophenyl)-N’-(cyclohexylmethyl)ethanediamide lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-(cyclohexylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-12-6-8-13(9-7-12)18-15(20)14(19)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOFXORLQWBXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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